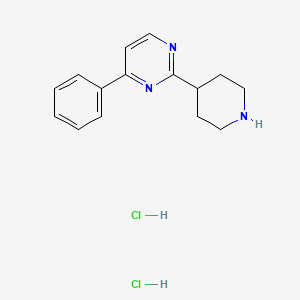

![molecular formula C13H10FN3O B2489339 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-85-1](/img/structure/B2489339.png)

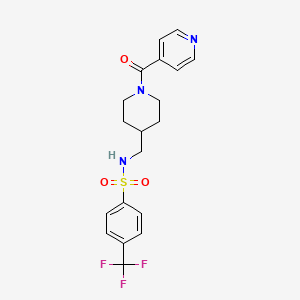

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step reactions, where key strategies include the Gewald synthesis technique, Vilsmeier-Haack reaction, and the condensation of chalcones with hydrazine hydrate. These methods yield compounds with significant structural similarity to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, indicating a sophisticated approach to its synthesis involving the formation of the pyrazole core, followed by functionalization with the fluorophenyl and nitrile groups (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has been extensively characterized using single-crystal X-ray diffraction. These analyses reveal that the molecules are essentially planar, apart from certain groups which are oriented roughly perpendicular to the rest of the molecule, highlighting the planarity and potential π-conjugation within the molecular structure, conducive to its chemical reactivity and interactions (Kariuki et al., 2021).

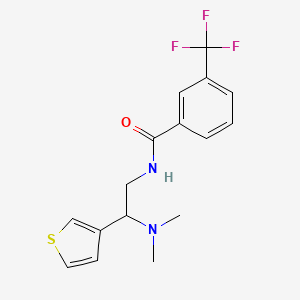

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups such as fluorophenyl and nitrile, which can undergo various chemical reactions including nucleophilic substitution and addition reactions. The fluorine atom, being highly electronegative, affects the electron distribution within the molecule, thereby influencing its chemical behavior in organic synthesis (Bonacorso et al., 2015).

Wissenschaftliche Forschungsanwendungen

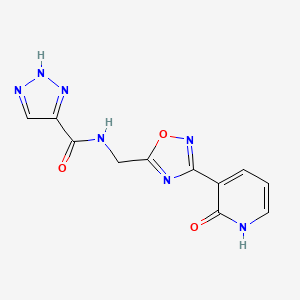

Molecular Synthesis and Biological Activity

Research indicates the significance of molecular modification and synthesis in discovering drugs with desired pharmacological profiles. A study explored the synthesis of a related pyrazole derivative and assessed its biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects. The study concluded that this derivative exhibits a safe toxicity profile and its analgesic activity might be linked to the NO/cGMP pathway and K+ channels observed in the vasorelaxant effect (Oliveira et al., 2017).

Drug Discovery and Psoriasis Treatment

Another study focused on structural optimization of a lead compound for the treatment of psoriasis, leading to the discovery of potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, presenting a potential drug candidate for psoriasis treatment (Li et al., 2016).

Vasorelaxant and Antinociceptive Effects

Research on another pyrazole compound, LQFM-021, unveiled its peripheral antinociceptive effect and the involvement of opioid receptors and the NO/cGMP/K(ATP) pathway. This study underlines the compound's potential in treating pain without compromising motor activity in animals (Florentino et al., 2015).

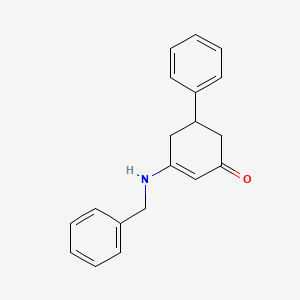

Pathological Pain Model Effects

Compounds structurally related to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile were evaluated for their effects on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Eigenschaften

IUPAC Name |

3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFPUKYEUGZSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)

methanone](/img/structure/B2489268.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)